molecular formula C8H5BrN4O B2522449 4-Bromo-2-(tetrazol-1-yl)benzaldehyde CAS No. 2248318-48-9

4-Bromo-2-(tetrazol-1-yl)benzaldehyde

Cat. No.: B2522449
CAS No.: 2248318-48-9
M. Wt: 253.059
InChI Key: IJFSMFAXBFOUPL-UHFFFAOYSA-N
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Description

4-Bromo-2-(tetrazol-1-yl)benzaldehyde is a halogenated aromatic aldehyde featuring a bromine substituent at the 4-position and a tetrazole ring at the 2-position of the benzaldehyde core. This compound is of significant interest in medicinal chemistry due to its structural versatility, which allows for interactions with biological targets such as proteolytic enzymes. For instance, brominated benzaldehyde derivatives have demonstrated enhanced proteolytic activity in human Presequence Protease (hPreP), a therapeutic target for Alzheimer’s disease (AD) .

Properties

IUPAC Name

4-bromo-2-(tetrazol-1-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN4O/c9-7-2-1-6(4-14)8(3-7)13-5-10-11-12-13/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFSMFAXBFOUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N2C=NN=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(tetrazol-1-yl)benzaldehyde typically involves multiple steps. One common method starts with the bromination of 2-(tetrazol-1-yl)benzaldehyde. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pressure to ensure the selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(tetrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions, such as the Suzuki coupling reaction, where it is replaced by a different substituent using palladium catalysts and boronic acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate in an organic solvent such as toluene or ethanol.

Major Products

    Oxidation: 4-Bromo-2-(tetrazol-1-yl)benzoic acid.

    Reduction: 4-Bromo-2-(tetrazol-1-yl)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-(tetrazol-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the design of molecules that can interact with specific biological targets.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(tetrazol-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites on proteins or nucleic acids. The bromine atom and aldehyde group can also participate in various chemical interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 4-Bromo-2-(tetrazol-1-yl)benzaldehyde, a comparative analysis with analogous compounds is provided below.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Biological Activity/Applications Key Findings
This compound Bromo (C4), tetrazolyl (C2) hPreP activation (potential AD therapy) Bromine enhances hydrophilic enzyme interactions; tetrazole aids selectivity .
5-Bromo-2-hydroxybenzaldehyde Bromo (C5), hydroxyl (C2) hPreP agonist (proteolytic activity) Bromo-hydroxyl substitution boosts proteolytic activity by 30% vs. non-halogenated analogs .
4-Bromo-2-fluorobenzaldehyde Bromo (C4), fluoro (C2) Precursor for benzothiazepines/pyrazolines Fluoro substitution reduces proteolytic activity but improves synthetic utility in heterocycles .
4-(Bromomethyl)benzaldehyde Bromomethyl (C4) Intermediate in organic synthesis Limited toxicological data; requires stringent safety protocols .
4-Alkoxy-3-(tetrazol-1-yl)benzaldehyde Alkoxy (C4), tetrazolyl (C3) Patent-protected synthetic pathway Alkoxy groups increase steric bulk, reducing enzymatic binding efficiency .

Key Insights :

Halogen Effects : Bromine at the 4- or 5-position enhances proteolytic activity in hPreP agonists compared to fluoro, methoxy, or hydroxyl substituents . For example, 5-bromo-2-hydroxybenzaldehyde derivatives (e.g., compounds 3c and 4c) exhibit superior agonist activity due to bromine’s polarizability and hydrophobic interactions .

Tetrazole vs.

Safety Considerations : Brominated aldehydes like 4-(Bromomethyl)benzaldehyde lack comprehensive toxicological profiles, necessitating precautions (e.g., eye/skin protection) during handling . Similar protocols likely apply to this compound.

Synthetic Utility : Fluorinated analogs (e.g., 4-Bromo-2-fluorobenzaldehyde) are preferred for synthesizing benzothiazepines and pyrazolines, but their reduced bioactivity limits therapeutic applications .

Structural-Activity Relationships (SAR) :

  • Positional Sensitivity : Substitution at the 2-position (tetrazolyl, hydroxyl, or fluoro) significantly impacts enzymatic interactions. Tetrazolyl groups at C2 improve binding in hPreP, while fluoro groups prioritize synthetic utility over bioactivity .
  • Bromine’s Role: Bromine’s large atomic radius and moderate electronegativity optimize hydrophobic and hydrophilic interactions in enzyme active sites, as evidenced by the 75–92% retention of bioactivity in halogenated vs. non-halogenated analogs .

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